

4-Chloro-3-nitrobenzoic acid IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Chloro-3-nitrobenzoic acid**

Cat. No.: **B146349**

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-3-nitrobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-nitrobenzoic acid is a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dye industries. Its unique molecular structure, featuring a benzene ring substituted with a carboxylic acid, a chloro group, and a nitro group, makes it a versatile building block for the synthesis of a wide range of complex organic molecules. This document provides a comprehensive overview of **4-Chloro-3-nitrobenzoic acid**, including its chemical properties, detailed synthesis protocols, and its role in various industrial applications, particularly in drug development.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **4-Chloro-3-nitrobenzoic acid**.^{[1][2]} It is also commonly referred to by synonyms such as 3-Nitro-4-chlorobenzoic acid and p-chloro-m-nitrobenzoic acid.^{[1][3][4]}

Physicochemical Properties

The fundamental physical and chemical properties of **4-Chloro-3-nitrobenzoic acid** are summarized in the table below. This data is crucial for its handling, storage, and application in chemical synthesis.

Property	Value	References
Molecular Formula	C ₇ H ₄ CINO ₄	[3][4][5]
Molecular Weight	201.56 g/mol	[2][4][6]
CAS Number	96-99-1	[1][5][6]
Appearance	White to light yellow crystalline powder	[5][7][8]
Melting Point	178 - 183 °C	[5][8][9][10]
Density	1.645 - 1.662 g/cm ³	[8][11]
Solubility in Water	342.7 mg/L (temperature not specified)	[5][10]
Solubility in Organic Solvents	Soluble in methanol, ethanol, ether, and acetone	[3][5][11]

Spectral Data

Vibrational spectroscopy techniques such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) are essential for the structural elucidation and functional group identification of **4-Chloro-3-nitrobenzoic acid**. The characteristic vibrational bands confirm the presence of the carboxylic acid, nitro, and chloro-substituted benzene ring functional groups.[6]

Functional Group	Vibrational Mode	Typical Wavenumber Range (cm ⁻¹)
Carboxylic Acid (-COOH)	O-H stretch	3300 - 2500 (broad)
C=O stretch		1725 - 1700
Nitro Group (-NO ₂)	Asymmetric stretch	1550 - 1500
Symmetric stretch		1355 - 1315
Aromatic Ring	C-H stretch	3100 - 3000
C=C stretch		1600 - 1450
Chloro Group (-Cl)	C-Cl stretch	800 - 600

Synthesis and Experimental Protocols

4-Chloro-3-nitrobenzoic acid is most commonly synthesized through the electrophilic nitration of 4-chlorobenzoic acid.^[6] An alternative pathway involves the oxidation of 4-chloro-3-nitrotoluene.^{[6][7]} Detailed experimental procedures for these primary methods are provided below.

Synthesis via Nitration of 4-Chlorobenzoic Acid

This method is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the active electrophile.^[6]

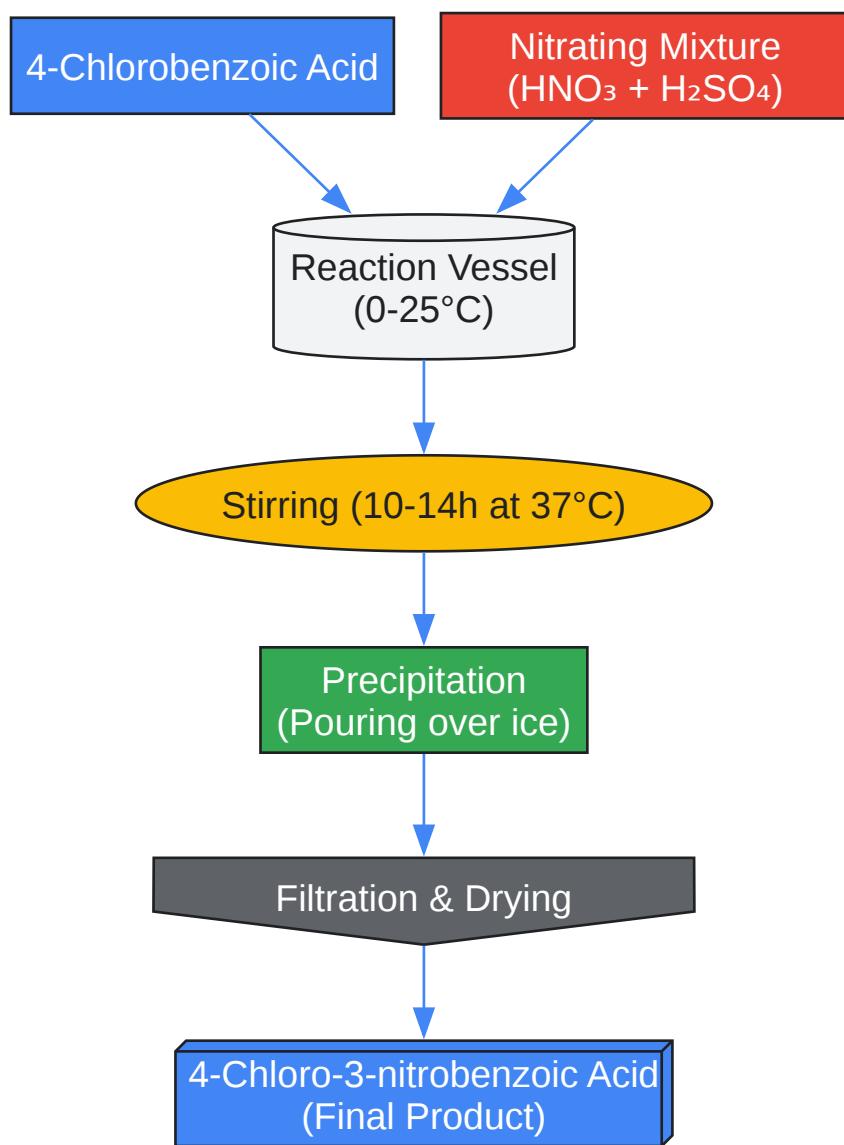
Experimental Protocol:

- To a 2-liter, three-necked, round-bottom flask equipped with a stirrer, add 680 mL of concentrated sulfuric acid (H₂SO₄) and 400 g of p-chlorobenzoic acid.^[9]
- Cool the mixture to 0°C using a constant temperature bath while stirring.^[9]
- Prepare a nitrating mixture by combining 216 mL of concentrated nitric acid (HNO₃) and 216 mL of concentrated sulfuric acid (H₂SO₄).^[9]

- Add the nitrating mixture dropwise to the reaction flask, ensuring the internal temperature is maintained between 10°C and 25°C.[9]
- After the addition is complete, raise the reaction temperature to 37°C and continue stirring for 10-14 hours.[9]
- Pour the reaction mixture over crushed ice to precipitate the product.[9]
- Filter the solid product, which is **4-chloro-3-nitrobenzoic acid**, and dry it. The reported yield is approximately 98.7% with a melting point of 178°C - 180°C.[9]

Synthesis via Oxidation of 4-Chloro-3-nitrotoluene

This protocol utilizes a strong oxidizing agent, potassium permanganate, to convert the methyl group of 4-chloro-3-nitrotoluene into a carboxylic acid.


Experimental Protocol:

- Dissolve 38.0 g (0.245 mol) of 4-chloro-3-nitrotoluene in a mixture of 400 mL of ethanol and 200 mL of water.[7]
- To this solution, add 77.0 g (0.49 mol) of potassium permanganate (KMnO₄).[7]
- Allow the mixture to react at 30°C for 1 hour.[7]
- Filter the reaction mixture to remove manganese dioxide precipitate.
- Remove the organic solvent (ethanol) from the filtrate under reduced pressure.[7]
- Stir the remaining aqueous residue and heat to dissolve the product.
- Cool the solution to below 0°C to recrystallize the product.
- Filter and dry the resulting light yellow crystalline powder to obtain **4-Chloro-3-nitrobenzoic acid**. The reported yield is 91%. [7]

Logical and Experimental Workflows

The synthesis of **4-Chloro-3-nitrobenzoic acid** follows a well-defined chemical reaction pathway. The workflow diagram below illustrates the primary synthesis route from 4-chlorobenzoic acid.

Synthesis Workflow of 4-Chloro-3-nitrobenzoic Acid

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Chloro-3-nitrobenzoic acid**.

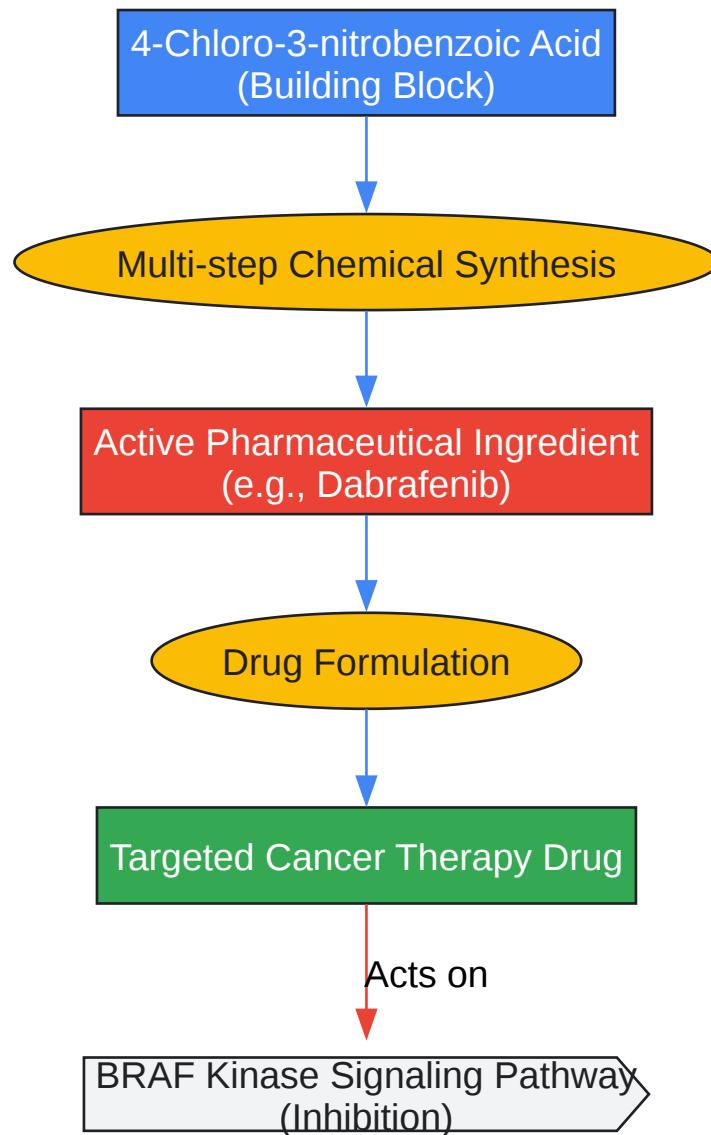
Applications in Research and Drug Development

4-Chloro-3-nitrobenzoic acid is a valuable intermediate in various fields, most notably in the synthesis of Active Pharmaceutical Ingredients (APIs).[\[3\]](#)

Pharmaceutical Intermediate

This compound serves as a critical starting material or intermediate in the synthesis of numerous pharmaceuticals, including those with anti-inflammatory, analgesic, and antifungal properties.[\[5\]](#) A prominent example is its use as a key raw material for the synthesis of Dabrafenib, a BRAF kinase inhibitor used in cancer therapy.[\[7\]](#) Its functional groups allow for diverse chemical transformations, making it a versatile scaffold in drug discovery.[\[11\]](#)[\[12\]](#)

Agrochemicals and Dyes


In the agrochemical industry, it is used as a building block for herbicides and insecticides.[\[5\]](#)[\[12\]](#) It is also an intermediate in the manufacturing of various dyes.[\[3\]](#)[\[13\]](#)

Material Science

Recent research has explored its role in the formation of co-crystals and polymers, where it can influence the mechanical and material properties of the resulting products.[\[6\]](#)[\[11\]](#)

The diagram below illustrates the logical relationship of **4-Chloro-3-nitrobenzoic acid** as a building block in the development of targeted cancer therapy.

Role as a Pharmaceutical Intermediate

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-3-nitrobenzoic acid | C7H4CINO4 | CID 7320 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. sdichem.com [sdichem.com]
- 4. Benzoic acid, 4-chloro-3-nitro- [webbook.nist.gov]
- 5. guidechem.com [guidechem.com]
- 6. 4-Chloro-3-nitrobenzoic acid | 96-99-1 | Benchchem [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-Chloro-3-nitrobenzoic acid(96-99-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. 4-Chloro-3-nitrobenzoic acid | 96-99-1 [chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. chemimpex.com [chemimpex.com]
- 13. shubhamspecialty.com [shubhamspecialty.com]
- To cite this document: BenchChem. [4-Chloro-3-nitrobenzoic acid IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146349#4-chloro-3-nitrobenzoic-acid-iupac-name\]](https://www.benchchem.com/product/b146349#4-chloro-3-nitrobenzoic-acid-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com